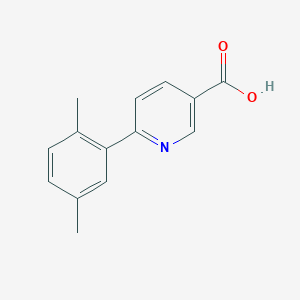

6-(2,5-Dimethylphenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,5-dimethylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)13-6-5-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNCKOQGISVNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647035 | |

| Record name | 6-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-52-5 | |

| Record name | 6-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2,5 Dimethylphenyl Nicotinic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6-(2,5-dimethylphenyl)nicotinic acid identifies the most strategic disconnection at the C-C bond linking the pyridyl and phenyl rings. This approach simplifies the target molecule into two more readily available or synthesizable fragments: a substituted nicotinic acid precursor and a dimethylphenyl component.

This disconnection points toward a cross-coupling reaction as the key forward-synthetic step. The two potential precursor pairs are:

A 6-halonicotinic acid derivative (e.g., 6-chloro-, 6-bromo-, or 6-iodonicotinic acid) and a (2,5-dimethylphenyl)metal reagent (e.g., boronic acid, organozinc, or organotin).

A 6-metalated nicotinic acid derivative and a 2,5-dimethyl-substituted halobenzene.

The first pathway is generally preferred due to the commercial availability and stability of 6-halonicotinic acids sigmaaldrich.comsigmaaldrich.com and the wide tolerance of modern cross-coupling methods for various functional groups. thermofisher.com The carboxylic acid moiety on the nicotinic acid precursor can be protected as an ester during the coupling reaction to prevent potential side reactions, followed by deprotection in the final step.

Direct C-C Bond Formation at the 6-Position of Nicotinic Acid Precursors

The construction of the aryl-pyridyl bond is most effectively achieved through direct C-C bond formation reactions, with palladium-catalyzed cross-coupling being the most prominent and versatile method.

Palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. rsc.org The general mechanism involves the oxidative addition of an organic halide to a Pd(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation due to its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts. organic-chemistry.org The reaction pairs an organic halide with an organoboron compound, typically a boronic acid or a boronate ester. organic-chemistry.orgresearchgate.net

For the synthesis of this compound, a common strategy involves coupling a 6-halonicotinic acid derivative, such as methyl 6-chloronicotinate, with 2,5-dimethylphenylboronic acid. The reaction requires a palladium catalyst, a suitable ligand, and a base. imist.malookchem.com The base is crucial for activating the boronic acid to facilitate the transmetalation step. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Pyridine (B92270) Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6-Chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 95 | lookchem.com |

| 6-Chloroimidazo[1,2-a]pyridine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | High | imist.ma |

The choice of halide on the nicotinic acid precursor (Cl, Br, I) influences reactivity, with iodides generally being more reactive than bromides or chlorides. wikipedia.org However, advancements in catalyst systems have made the coupling of less reactive but more cost-effective chloropyridines highly efficient. researchgate.netresearchgate.net

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions offer viable alternatives.

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic partners. wikipedia.orgorganic-chemistry.org This heightened reactivity allows for couplings under very mild conditions and can be advantageous for less reactive substrates. orgsyn.org The synthesis would involve reacting a 6-halonicotinic acid ester with a pre-formed (2,5-dimethylphenyl)zinc halide. The reaction tolerates a wide range of functional groups. orgsyn.org

The Stille coupling employs organostannane (tin) reagents. wikipedia.orgorganic-chemistry.org A key advantage of Stille reactions is the stability and functional group tolerance of the organostannane reagents, which are generally insensitive to air and moisture. thermofisher.com However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.org The reaction of a 6-halonicotinic acid ester with (2,5-dimethylphenyl)tributylstannane in the presence of a palladium catalyst would be a feasible, albeit less common, route. thermofisher.comnih.gov

The success of palladium-catalyzed cross-coupling reactions, particularly with challenging substrates like electron-deficient halopyridines, is highly dependent on the choice of ligand coordinated to the palladium center. nih.gov Ligands stabilize the palladium catalyst, influence its reactivity, and control the selectivity of the reaction.

For coupling with chloropyridines, electron-rich and sterically bulky phosphine (B1218219) ligands, such as those from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) families, are often highly effective. organic-chemistry.org These ligands promote the challenging oxidative addition step with the C-Cl bond and facilitate the final reductive elimination. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for activating aryl chlorides in Suzuki and Negishi couplings. researchgate.netorganic-chemistry.org In some cases, ligand-free systems using palladium acetate (B1210297) in aqueous media have proven successful for specific substrates, offering a simpler and more environmentally friendly option. researchgate.net Catalyst optimization involves screening different combinations of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases, and solvents to maximize yield and minimize reaction time.

Copper-mediated reactions, historically known as Ullmann condensations, represent an older but still relevant method for forming aryl-aryl or aryl-heteroaryl bonds. While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern advancements have led to the development of milder, catalytic versions.

Copper can mediate the cross-coupling of arylboronic acids with C-H bonds of arenes or with aryl halides. nih.gov For instance, a copper-catalyzed coupling could potentially be developed between a 6-halonicotinic acid derivative and 2,5-dimethylbenzene or its corresponding boronic acid. nih.govnih.gov These methods can sometimes offer different selectivity compared to palladium-catalyzed reactions and serve as a valuable alternative, especially when palladium-based catalysts are ineffective or lead to undesired side reactions.

Table 2: Mentioned Chemical Compounds

| Compound Name | Other Names |

|---|---|

| This compound | - |

| 6-Chloronicotinic acid | 6-Chloropyridine-3-carboxylic acid |

| 2,5-Dimethylphenylboronic acid | - |

| Methyl 6-chloronicotinate | - |

| (2,5-Dimethylphenyl)zinc halide | - |

| (2,5-Dimethylphenyl)tributylstannane | - |

| Palladium(II) acetate | Pd(OAc)₂ |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |

Nickel-Catalyzed Coupling Methodologies

Nickel-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful and cost-effective methods for the formation of carbon-carbon bonds. rsc.org These reactions are highly valuable for the synthesis of biaryl compounds, including 6-arylnicotinic acid derivatives. The use of nickel catalysts is advantageous due to their lower cost and unique reactivity compared to palladium catalysts. nih.gov

A plausible and efficient route to this compound involves the nickel-catalyzed Suzuki-Miyaura coupling of a 6-halonicotinic acid derivative with 2,5-dimethylphenylboronic acid. Commercially available and air-stable pre-catalysts such as NiCl2(PCy3)2 can be employed for this transformation. nih.gov The reaction typically proceeds in the presence of a base and an appropriate solvent. The choice of ligand for the nickel catalyst can be crucial for achieving high yields and preventing side reactions, especially when dealing with sterically hindered coupling partners like 2,5-dimethylphenylboronic acid. chemrxiv.org

A representative nickel-catalyzed Suzuki-Miyaura coupling reaction is depicted below:

Table 1: Representative Conditions for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Nickel Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Chloropyridine | Phenylboronic acid | NiCl2(dppp) (5) | - | K3PO4 | Dioxane | 80 | 85 |

| 2 | 2-Bromopyridine | 4-Methylphenylboronic acid | Ni(cod)2 (10) | PCy3 (20) | K3PO4 | Toluene | 100 | 92 |

| 3 | 5-Bromopyrimidine | 3-Furylboronic acid | NiCl2(PCy3)2 (5) | - | K3PO4 | t-Amyl alcohol | 100 | 88 |

| 4 | 4-Chloroanisole | 2-Methylphenylboronic acid | Ni(acac)2 (5) | SIMes·HCl (10) | K3PO4 | Dioxane | 120 | 78 |

This table presents representative data from various sources for analogous nickel-catalyzed Suzuki-Miyaura couplings and is intended to be illustrative. dppp (B1165662) = 1,3-Bis(diphenylphosphino)propane, cod = 1,5-cyclooctadiene, PCy3 = Tricyclohexylphosphine, acac = acetylacetonate, SIMes·HCl = 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride.

Multi-Step Synthesis through Functional Group Interconversions

A multi-step synthesis provides a versatile and often necessary alternative for constructing complex molecules like this compound, especially when direct methods are not feasible or result in low yields. This approach involves the sequential modification of a simpler, readily available pyridine precursor through a series of functional group interconversions.

The synthesis of a suitable substituted pyridine precursor is the initial and critical step in a multi-step approach. A common strategy is to start with a commercially available and appropriately functionalized pyridine derivative. For the synthesis of this compound, a precursor with functional groups at the 3- and 6-positions is required.

One such precursor is a 6-halonicotinic acid ester, for instance, ethyl 6-chloronicotinate. This compound can be synthesized from nicotinic acid through esterification followed by chlorination. rsc.orgnih.gov Alternatively, 6-hydroxynicotinic acid can be a starting point, which can be converted to the 6-chloro derivative using a chlorinating agent like phosphorus oxychloride.

Another viable precursor is a 3-cyanopyridine (B1664610) derivative, such as 2-chloro-5-cyanopyridine (B21959) or 6-chloro-3-cyanopyridine. nih.govbeilstein-journals.orgharvard.edu These can be synthesized through various methods, including the Sandmeyer reaction of the corresponding aminopyridine or by direct cyanation of a pyridine N-oxide followed by chlorination. beilstein-journals.org The cyano group can later be hydrolyzed to the carboxylic acid functionality.

The introduction of the carboxylic acid group at the 3-position of the pyridine ring is a key transformation. There are two primary strategies to achieve this in the context of synthesizing this compound.

The first strategy involves carrying the carboxylic acid functionality (or its ester precursor) through the synthesis. This is achieved by starting with a pre-carboxylated pyridine ring, such as a 6-halonicotinic acid ester. The ester group serves to protect the carboxylic acid during the subsequent coupling reaction and can be easily hydrolyzed in the final step.

The second strategy involves introducing the carboxylic acid functionality at a later stage. A common method is to use a cyano group as a precursor to the carboxylic acid. For example, a 6-aryl-3-cyanopyridine intermediate can be synthesized, and the cyano group is then hydrolyzed to the carboxylic acid. This hydrolysis is typically carried out under acidic or basic conditions. princeton.edu

Table 2: General Conditions for Hydrolysis of Nitriles to Carboxylic Acids

| Entry | Substrate | Reagents | Solvent | Temp (°C) | Time (h) |

| 1 | Benzonitrile | H2SO4 (aq) | Water | 100 | 12 |

| 2 | 4-Chlorobenzonitrile | NaOH (aq) | Ethanol/Water | Reflux | 8 |

| 3 | 2-Naphthonitrile | HCl (conc) | Acetic Acid | 120 | 6 |

| 4 | 3-Cyanopyridine | H2O, Base | - | >150 | - |

This table presents general conditions for nitrile hydrolysis from various sources and is intended to be illustrative. princeton.edu

To facilitate the key carbon-carbon bond formation via a cross-coupling reaction, a halogen atom must be introduced at the 6-position of the pyridine ring. The choice of halogen (typically chlorine or bromine) can influence the reactivity in the subsequent coupling step.

Starting from a pyridine derivative, direct halogenation at the 6-position can be challenging due to the electronic nature of the pyridine ring. Therefore, a more common approach is to start with a precursor that already contains a functional group at the 6-position that can be readily converted to a halogen. For example, 6-hydroxynicotinic acid can be treated with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield 6-chloronicotinic acid. This halogenated intermediate is then ready for the nickel-catalyzed Suzuki-Miyaura coupling with 2,5-dimethylphenylboronic acid to introduce the aryl group at the 6-position.

Chemo-, Regio-, and Stereoselective Aspects of Synthesis

The synthesis of a specific polysubstituted pyridine isomer like this compound requires careful control over selectivity to avoid the formation of unwanted side products.

Controlling positional isomerism is paramount in the synthesis of specifically substituted pyridines. The direct functionalization of a plain pyridine ring often leads to a mixture of isomers, which can be difficult to separate. Therefore, a more reliable strategy is to start with a pyridine ring that is already substituted with functional groups that direct subsequent reactions to the desired positions.

In the context of this compound synthesis, starting with a 3,6-disubstituted pyridine precursor, such as 6-chloronicotinic acid or 6-chloro-3-cyanopyridine, ensures that the incoming 2,5-dimethylphenyl group is introduced at the 6-position and the carboxylic acid (or its precursor) is at the 3-position. This pre-functionalization strategy effectively circumvents the issue of positional isomerism that would arise from attempting to functionalize an unsubstituted or monosubstituted pyridine ring. The regioselectivity of the key Suzuki-Miyaura coupling step is dictated by the position of the halogen atom on the pyridine ring.

Strategies for Orthogonality in Functional Group Manipulation

The synthesis of specifically substituted pyridine derivatives like this compound requires precise control over the reactivity of different positions on the pyridine ring. Orthogonal synthesis strategies are paramount, allowing for the selective modification of one functional group in the presence of others that are temporarily "masked" or non-reactive under specific conditions. A key approach for achieving such selectivity in pyridine chemistry involves the use of di-functionalized starting materials, such as 2,6-dichloronicotinic acid derivatives. acs.org

The challenge lies in differentiating between two similar reactive sites, for instance, the chlorine atoms at the C-2 and C-6 positions. The regioselectivity of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be finely tuned to favor substitution at one position over the other. acs.orgjocpr.com This control is often achieved through chelation effects. For example, in the synthesis of 2-aryl-6-chloronicotinamides, an amide or ester group at the C-3 position can act as a directing group, coordinating with the palladium catalyst and favoring oxidative addition at the adjacent C-2 position. acs.org

To synthesize the target molecule, this compound, a reverse strategy would be necessary, prioritizing reaction at the C-6 position. This can be influenced by the choice of catalyst, ligands, and reaction conditions. The electronic properties of the pyridine ring, which are modulated by the existing substituents, dictate the relative rates of oxidative addition at the two carbon-chloride bonds. acs.org By carefully selecting a palladium catalyst system that is less sensitive to chelation control or by using a starting material where the C-6 position is electronically favored for reaction, chemists can selectively introduce the 2,5-dimethylphenyl group. Once the C-6 position is arylated, the chlorine at the C-2 position remains available for a subsequent, different transformation, demonstrating an effective orthogonal handle. This step-wise, controlled functionalization is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with high precision. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of synthetic processes. researchgate.net The synthesis of this compound can be designed to align with these principles, focusing on solvent choice, atom economy, and waste reduction. researchgate.netresearchgate.net

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Solvent-Free)

Solvent selection is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. Traditional palladium-catalyzed cross-coupling reactions frequently employ polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are now recognized as hazardous due to their toxicity. nih.gov

Research has focused on identifying safer, more sustainable alternatives. researchgate.net For Suzuki-Miyaura reactions, robust solvents like isopropanol (B130326) (IPA) have proven effective. nih.gov Bio-derived solvents such as Cyrene™, though sometimes problematic due to high boiling points, are also being explored as replacements for DMF and NMP. nih.govresearchgate.net In some cases, the Suzuki-Miyaura reaction is surprisingly tolerant to a wide range of solvents, making the choice dependent on factors like hazard profile, energy demand for recovery, and downstream processing. nih.gov

Furthermore, synthetic protocols that reduce or eliminate organic solvents are highly desirable. Solvent-free, or neat, reaction conditions have been successfully developed for the synthesis of certain nicotinic acid derivatives, offering benefits like excellent yields, simple workup, and the absence of solvent waste. nih.govresearchgate.netresearchgate.net Aqueous media also represent a green alternative, although for Suzuki couplings, the presence of water can sometimes be detrimental to yield by promoting hydrolysis of ester groups. electronicsandbooks.com The optimal choice of reaction medium requires careful consideration of the specific substrates and reaction type.

Table 1: Comparison of Solvents in a Model Suzuki-Miyaura Coupling Reaction

This table illustrates the effect of solvent choice on a representative Suzuki coupling reaction for the synthesis of an aryl-nicotinic acid derivative, based on findings from various studies.

| Solvent | Base | Catalyst System | Temperature (°C) | Yield/Conversion | Greenness Classification | Reference |

| THF | K₂CO₃ | Pd(Ph₃P)₄ | Reflux | Undesired regioselectivity | Problematic | acs.org |

| Methanol | K₂CO₃ | PXPd2 | 55 | High Yield & Regioselectivity | Recommended | acs.org |

| Isopropanol (IPA) | K₂CO₃ | Pd(dppf)Cl₂ | 80 | High Conversion | Recommended | nih.gov |

| Cyrene™ | K₂CO₃ | Pd(dppf)Cl₂ | 80 | Moderate Conversion | Problematic (High boiling point) | nih.gov |

| Dioxane/H₂O | Na₂CO₃ | Pd(PPh₃)₄ | 50 | Potential for side reactions | Problematic/Hazardous | researchgate.net |

| Solvent-Free | H₃BO₃ | Boric Acid | 120 | Excellent Yield | Highly Recommended | nih.gov |

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. rsc.orgchemrxiv.org A high atom economy signifies minimal waste generation. The synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction is an excellent example of a transformation that can be optimized for atom economy. jocpr.commdpi.com

The key reaction involves coupling a 6-halonicotinic acid derivative with (2,5-dimethylphenyl)boronic acid. Unlike classical stoichiometric reactions that generate large amounts of inorganic waste, modern catalytic cross-coupling reactions are inherently more atom-economical. researchgate.netrsc.org The only stoichiometric byproducts in an ideal Suzuki coupling are the components of the boronic acid and the halide salt, which are formed from the base used in the reaction.

Table 2: Theoretical Atom Economy Calculation for the Suzuki-Miyaura Coupling Step

This calculation is for the key bond-forming step in a potential synthesis of the target compound.

| Reactant 1 | Formula | Molar Mass ( g/mol ) | Reactant 2 | Formula | Molar Mass ( g/mol ) | Desired Product | Formula | Molar Mass ( g/mol ) | % Atom Economy |

| 6-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | (2,5-Dimethylphenyl)boronic acid | C₈H₁₁BO₂ | 149.99 | This compound | C₁₄H₁₃NO₂ | 227.26 | 73.8%* |

*Note: The atom economy is calculated as: [Molar Mass of Product / (Sum of Molar Masses of Reactants)] x 100. This value does not account for catalysts, solvents, or bases, which are considered in other green chemistry metrics like the E-factor (Environmental Factor).

Beyond maximizing atom economy, waste minimization involves several other strategies. The use of catalytic amounts of transition metals like palladium is a significant improvement over older methods that required stoichiometric quantities of reagents. researchgate.net Further greening the process can be achieved through catalyst recycling, where the palladium catalyst is recovered and reused for multiple reaction cycles, reducing costs and preventing the release of heavy metal waste into the environment. mdpi.commdpi.com

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant gap in the detailed structural and conformational analysis of the chemical compound this compound. Despite the importance of advanced characterization techniques in modern chemical research, specific studies applying high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and vibrational spectroscopy to this particular molecule are not readily found in published research.

Consequently, a detailed article focusing solely on the advanced characterization and structural analysis methodologies for this compound, as per the specified outline, cannot be generated at this time. The creation of a scientifically accurate and data-rich article requires access to detailed research findings, including spectroscopic and crystallographic data, which are currently unavailable for this specific compound.

While general principles and methodologies for the techniques mentioned in the requested outline are well-established, their specific application and the resulting data for this compound have not been documented in the accessible scientific domain. Any attempt to provide such an analysis would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further research and publication of experimental data on this compound are necessary before a thorough and authoritative article on its advanced characterization can be composed.

Advanced Characterization and Structural Analysis Methodologies for 6 2,5 Dimethylphenyl Nicotinic Acid in Research

High-Resolution Mass Spectrometry (HRMS) for Elucidating Reaction Pathways and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule and its fragments with high precision, often to four or five decimal places. This accuracy allows for the determination of elemental compositions, which is crucial for identifying unknown compounds, reaction intermediates, and degradation products. When coupled with techniques like liquid chromatography (LC), HRMS enables the separation and analysis of complex mixtures, making it ideal for monitoring reaction progress and elucidating mechanistic pathways.

In mass spectrometry, molecules are ionized and then broken apart into smaller, charged fragments. The pattern of this fragmentation is highly dependent on the molecule's structure. By analyzing these patterns, chemists can piece together the original structure and understand its chemical liabilities. For 6-(2,5-Dimethylphenyl)nicotinic acid, collision-induced dissociation (CID) in an HRMS instrument would likely initiate fragmentation at its most reactive sites.

While specific experimental data for this compound is not publicly available, a plausible fragmentation pathway can be predicted based on the known behavior of analogous structures like nicotinic acid and other biaryl compounds. researchgate.netnih.govnih.govmassbank.eu The molecular ion [M+H]⁺ would have a calculated exact mass that serves as the starting point for fragmentation analysis.

Key predicted fragmentation steps include:

Decarboxylation: The most common fragmentation for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO₂), resulting in a fragment with a mass loss of approximately 44.00 Da.

Loss of Water: The protonated carboxylic acid can easily lose a molecule of water (H₂O), a mass difference of about 18.01 Da.

Pyridine (B92270) Ring Cleavage: The nicotinic acid ring itself can fragment. A characteristic loss for nicotinic acid is the cleavage of the C(O)-C bond, followed by the loss of CO, leading to a pyridyl cation. massbank.eu

Biaryl Bond Cleavage: The central carbon-carbon single bond connecting the two aromatic rings could cleave, although this is typically a higher-energy process.

An interactive table illustrating the predicted HRMS fragmentation data for this compound is presented below.

| Proposed Fragment Ion | Proposed Structure | Calculated m/z [M+H]⁺ | Description of Neutral Loss |

|---|---|---|---|

| C₁₅H₁₆NO₂⁺ | [Parent Molecule + H]⁺ | 242.1176 | - |

| C₁₅H₁₄O₂⁺ | Decarboxylated Ion | 226.0961 | Loss of NH₃ |

| C₁₄H₁₄N⁺ | Decarboxylated Ion | 196.1121 | Loss of CO₂ |

| C₁₅H₁₄NO⁺ | Dehydrated Ion | 224.1070 | Loss of H₂O |

| C₅H₅N⁺ | Pyridinium Ion | 80.0495 | Cleavage of biaryl bond and loss of dimethylbenzene |

Isotopic labeling is a definitive technique for unraveling reaction mechanisms. pearson.comnih.gov By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H/D for ¹H, ¹³C for ¹²C, or ¹⁸O for ¹⁶O), researchers can trace the path of that atom through a chemical reaction. HRMS is sensitive enough to distinguish between the masses of the isotopically labeled and unlabeled molecules, providing unambiguous evidence for bond-forming and bond-breaking steps. nih.govckisotopes.comnih.govnih.gov

For the synthesis of this compound, which is commonly prepared via a Suzuki coupling reaction, isotopic labeling can clarify mechanistic details. researchgate.netnih.gov For instance, to confirm the mechanism of the carboxylic acid group's role, the reaction could be performed in H₂¹⁸O. pearson.comnih.gov Observing the incorporation of ¹⁸O into the carboxylic acid product would provide insight into the hydrolysis and protonolysis steps of the catalytic cycle.

Similarly, using deuterated reactants, such as 2,5-dimethylphenylboronic acid where aromatic protons are replaced with deuterium (B1214612) (D), can help understand C-H activation side reactions or confirm the integrity of the dimethylphenyl group during the coupling process. researchgate.netresearchgate.netnih.govacs.org

The following interactive table shows hypothetical HRMS data from an isotopic labeling experiment designed to probe the synthesis of this compound.

| Labeling Experiment | Expected Labeled Product | Expected m/z [M+H]⁺ | Mechanistic Insight Provided |

|---|---|---|---|

| Reaction quenched with H₂¹⁸O | This compound-¹⁸O₂ | 246.1260 | Confirms acid-catalyzed oxygen exchange with solvent, indicating the lability of the carboxyl oxygens. pearson.com |

| Use of (2,5-dimethylphenyl-d₆)boronic acid | 6-(2,5-Dimethylphenyl-d₆)nicotinic acid | 248.1553 | Traces the dimethylphenyl group from the boronic acid to the final product, confirming the cross-coupling pathway. |

| Synthesis from 6-chloronicotinic acid-d₃ | This compound-d₃ | 245.1364 | Verifies the source of the nicotinic acid backbone and rules out unexpected rearrangements. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if applicable)

The concept of chirality, or "handedness," is critical in molecular science. While this compound does not possess a traditional chiral center (a carbon atom with four different substituents), it has the potential to exhibit a form of chirality known as atropisomerism. rsc.orgacs.orgnih.gov Atropisomers are stereoisomers that arise from hindered rotation around a single bond—in this case, the C-C bond connecting the pyridine and dimethylphenyl rings. If the steric bulk of the substituents (the methyl groups and the carboxylic acid group) is large enough to prevent free rotation at room temperature, the molecule can exist as a stable pair of non-superimposable mirror images (enantiomers). rsc.orgacs.orgnih.gov

Circular Dichroism (CD) spectroscopy is the premier technique for studying chiral molecules. nih.govrsc.org It measures the differential absorption of left- and right-circularly polarized light. Chiral molecules absorb these two types of light differently, resulting in a CD spectrum. Enantiomers produce mirror-image CD spectra, a phenomenon known as the Cotton effect. The intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. rsc.orgnih.gov

If an asymmetric synthesis method were to produce an enantiomerically enriched sample of this compound, CD spectroscopy would be essential for its analysis. By comparing the CD spectrum of the sample to that of a pure enantiomer (if available), the e.e. can be accurately determined. nih.gov Resolved enantiomers of biaryl compounds often exhibit mirror-image CD spectra. acs.org

The hypothetical CD data for the two atropisomers of this compound are presented in the interactive table below, illustrating the expected mirror-image relationship.

| Atropisomer | Wavelength of Max Absorption (λmax, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Expected Sign of Cotton Effect |

|---|---|---|---|

| (aR)-6-(2,5-Dimethylphenyl)nicotinic acid | ~280 | +15,000 | Positive |

| (aS)-6-(2,5-Dimethylphenyl)nicotinic acid | ~280 | -15,000 | Negative |

| (aR)-6-(2,5-Dimethylphenyl)nicotinic acid | ~240 | -25,000 | Negative |

| (aS)-6-(2,5-Dimethylphenyl)nicotinic acid | ~240 | +25,000 | Positive |

Computational Chemistry and Cheminformatics Studies of 6 2,5 Dimethylphenyl Nicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies containing data on the electronic structure or reactivity of 6-(2,5-Dimethylphenyl)nicotinic acid using quantum chemical calculations were found.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Information regarding the DFT analysis and molecular orbitals (e.g., HOMO-LUMO energies) for this specific compound is not available in the current scientific literature.

Calculation of Electrostatic Potential Surfaces and Charge Distribution

There are no available data or publications detailing the electrostatic potential surface or charge distribution for this compound.

Prediction of Spectroscopic Parameters

No computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound have been reported.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

A search for studies on the conformational behavior and energy landscapes of this molecule yielded no results.

Exploration of Preferred Conformations in Solution and Gas Phase

There is no available research on the preferred conformations of this compound in either the solution or gas phase.

Dynamics of Intramolecular Rotations and Torsions

No molecular dynamics simulations detailing the intramolecular rotations or torsional dynamics of this compound have been published.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the binding site of a target protein. This in silico approach is instrumental in understanding the structural basis of molecular recognition and for screening large libraries of compounds to identify potential drug candidates.

Prediction of Binding Modes with Theoretical Protein Models

In the absence of an experimentally determined crystal structure for a target protein, theoretical protein models, often generated through homology modeling, can be employed for molecular docking studies. The process involves predicting the three-dimensional structure of a target protein based on its amino acid sequence and a known experimental structure of a homologous protein.

For a hypothetical study involving this compound, a theoretical model of a relevant biological target, for instance, a specific enzyme or receptor implicated in a disease pathway, would first be generated. The quality of this model is paramount and is typically assessed using various validation tools that check stereochemical quality, bond lengths, and angles.

Once a reliable theoretical protein model is established, molecular docking simulations can be performed. These simulations would explore the conformational space of this compound within the predicted binding site of the protein model. The docking algorithm samples a multitude of possible orientations and conformations of the ligand, aiming to identify the one with the most favorable binding energy. The predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the protein. For instance, the carboxylic acid group of this compound could be predicted to form hydrogen bonds with polar residues, while the dimethylphenyl and pyridine (B92270) rings might engage in hydrophobic and aromatic interactions within the binding pocket. These predictions provide valuable insights into the structural determinants of binding and can guide the rational design of more potent and selective analogs. Structure-based virtual screening often utilizes such docking procedures to evaluate large compound libraries. nih.govresearchgate.net

Scoring Functions and Binding Affinity Estimation Methodologies

A critical component of molecular docking is the scoring function, which is a mathematical method used to approximate the binding free energy of a protein-ligand complex. nih.govnih.govfrontiersin.org Scoring functions are essential for ranking different binding poses of a single ligand and for comparing the binding of different ligands. nih.govnih.govfrontiersin.org There are several classes of scoring functions, each with its own strengths and limitations:

Force-Field-Based Scoring Functions: These functions calculate the binding energy based on classical molecular mechanics force fields, considering terms for van der Waals interactions and electrostatic interactions. nih.govfrontiersin.org

Empirical Scoring Functions: These are computationally faster and derive their parameters from fitting to experimental binding data of a large set of protein-ligand complexes. They typically include terms for hydrogen bonding, ionic interactions, hydrophobic effects, and entropic penalties. acs.org

Knowledge-Based Scoring Functions: These functions are derived from statistical analysis of intermolecular contacts in experimentally determined protein-ligand complex structures. They are based on the principle that certain types of interactions are more favorable and thus more frequently observed.

In a hypothetical docking study of this compound, a variety of scoring functions would ideally be employed to increase the reliability of the binding affinity predictions. The choice of scoring function can significantly influence the outcome of a virtual screening campaign. nih.govnih.govfrontiersin.org The estimated binding affinity is typically reported in units of energy (e.g., kcal/mol), where a more negative value indicates a stronger predicted binding.

| Scoring Function Type | Example | Hypothetical Binding Affinity for this compound (kcal/mol) | Key Interaction Terms |

| Force-Field-Based | AutoDock Vina | -7.8 | van der Waals, Electrostatics, Hydrogen Bonds |

| Empirical | X-Score | -8.2 | Hydrophobic, Hydrogen Bonds, Rotational Entropy |

| Knowledge-Based | DrugScore | -8.5 | Pairwise Atomic Potentials |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their molecular interactions. jocpr.com These models are built on the principle that the structure of a molecule determines its properties and, consequently, its interactions. jocpr.com Cheminformatics plays a crucial role in QSAR by providing the tools to calculate molecular descriptors and to build and validate the predictive models.

Derivation of Molecular Descriptors for Structural Properties

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.netucsb.edumdpi.comwiley.com The first step in developing a QSAR model is to calculate a wide range of these descriptors for a set of molecules, which in this case would include this compound and its analogs. These descriptors can be categorized as follows:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional descriptors (e.g., number of rings, number of rotatable bonds) and topological indices that describe molecular branching and shape.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and steric parameters.

Physicochemical Descriptors: These describe properties like lipophilicity (logP), polarizability, and electronic properties (e.g., dipole moment, HOMO/LUMO energies). ucsb.edu

For this compound, a variety of these descriptors would be calculated to capture its unique structural features.

| Descriptor Class | Specific Descriptor | Hypothetical Value for this compound |

| 1D | Molecular Weight | 227.26 g/mol |

| 2D | Number of Aromatic Rings | 2 |

| 2D | Number of Rotatable Bonds | 2 |

| 3D | Molecular Surface Area | ~200 Ų |

| Physicochemical | LogP (octanol-water partition coefficient) | ~3.5 |

This table presents hypothetical data for illustrative purposes.

Development of Predictive Models for Molecular Interactions (Excluding Biological Outcomes)

Once molecular descriptors have been calculated for a dataset of compounds, a predictive QSAR model can be developed to correlate these descriptors with a specific molecular interaction, such as binding affinity to a target protein. jocpr.com Various statistical and machine learning methods can be used for this purpose, including:

Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable (e.g., binding affinity) and one or more independent variables (molecular descriptors).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. nih.gov

Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks.

Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees and outputs the mean prediction of the individual trees.

The development of a robust QSAR model involves several steps, including data set preparation, descriptor selection to identify the most relevant features, model building, and rigorous validation. acs.org For a hypothetical QSAR model for a series of nicotinic acid derivatives, the goal would be to predict their binding affinity to a specific target based on their structural properties. The resulting model could then be used to predict the binding affinity of new, unsynthesized compounds, thereby prioritizing them for further investigation.

Molecular and Cellular Interaction Investigations of 6 2,5 Dimethylphenyl Nicotinic Acid

Enzyme Inhibition Kinetics and Mechanism of Action (In Vitro)

Structural Basis for Enzyme Inhibition (e.g., Co-crystallization with Enzyme)

While extensive research exists for the parent compound, nicotinic acid, these findings cannot be attributed to the specifically substituted derivative, 6-(2,5-Dimethylphenyl)nicotinic acid, without direct experimental evidence. Constructing an article on this specific compound as outlined would require speculative data, which falls outside the scope of scientifically accurate reporting.

Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological profile of this compound.

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Lines)

The entry of this compound into cells and its subsequent distribution within subcellular compartments are critical determinants of its biological activity.

Microscopic Techniques for Intracellular Distribution Analysis

Advanced microscopic techniques are instrumental in visualizing the localization of compounds within cells. Confocal microscopy, for instance, allows for the high-resolution optical sectioning of cells, enabling the precise localization of fluorescently-tagged molecules. To study the intracellular distribution of this compound, it could be chemically modified with a fluorescent tag. Alternatively, if the compound possesses intrinsic fluorescent properties, it can be directly visualized.

In a hypothetical study, various human cancer cell lines, such as the human cervical carcinoma (HeLa) or human chronic myelogenous leukemia (K562) cells, could be incubated with the fluorescently-labeled compound. nih.gov Time-lapse confocal microscopy would then be used to monitor its uptake and trafficking through different organelles, such as the mitochondria, endoplasmic reticulum, and nucleus. The co-localization with organelle-specific fluorescent dyes would provide further evidence for its subcellular destination.

Flow Cytometry for Cellular Permeability Assessment

Flow cytometry is a high-throughput technique that can quantitatively assess the permeability of cell membranes to a specific compound. nih.gov This method allows for the rapid analysis of thousands of cells per second, providing statistically robust data. researchgate.net To assess the cellular permeability of this compound, cells could be incubated with a fluorescently labeled version of the compound. The intensity of the fluorescence within the cells, measured by the flow cytometer, would be directly proportional to the amount of the compound that has crossed the cell membrane.

This technique can be used to compare the permeability of different cell types to the compound and to study the kinetics of its uptake. For example, a time-course experiment would reveal how quickly the compound enters the cells and reaches a steady-state concentration. Furthermore, by using specific inhibitors, it would be possible to investigate the mechanisms of uptake, such as passive diffusion or active transport. researchgate.net

Investigation of Compound Interactions with Cellular Components (In Vitro)

Understanding how this compound interacts with various cellular components can provide insights into its mechanism of action.

Membrane Interaction Studies

The initial interaction of a compound with a cell occurs at the plasma membrane. For nicotinic acid and its derivatives, specific G-protein coupled receptors, such as GPR109A, are known to be key interaction partners. nih.gov The binding of nicotinic acid to GPR109A, which is expressed in adipocytes and immune cells, initiates a signaling cascade within the cell. nih.gov It is plausible that this compound could also interact with such receptors.

The interaction with the cell membrane can also be studied using biophysical techniques. For instance, studies on the nicotinic acetylcholine (B1216132) receptor (nAChR) have shown that the surrounding lipid environment plays a crucial role in its function. acs.orgnih.gov Techniques such as electron spin resonance spectroscopy could be employed to investigate how this compound perturbs the lipid bilayer and interacts with membrane-embedded proteins.

Modulation of Cellular Signaling Pathways (e.g., Reporter Gene Assays)

Many cellular processes are regulated by complex signaling pathways. Nicotinic acid and its analogs have been shown to modulate several key pathways, including the Akt/mTOR and PI3K/PLC pathways. nih.govphysiology.org For example, the activation of the GPR109A receptor by nicotinic acid can inhibit the Akt/mTOR signaling pathway, leading to anti-inflammatory effects in pancreatic β-cells. nih.gov

To investigate the effect of this compound on cellular signaling, reporter gene assays can be utilized. These assays use a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific response element in a signaling pathway. An increase or decrease in the expression of the reporter gene would indicate that the compound activates or inhibits the pathway, respectively. Western blotting can also be used to measure the phosphorylation status of key proteins within a signaling cascade. nih.gov

Induction of Specific Cellular Responses (e.g., Apoptosis Induction in Cell Lines)

A crucial area of cancer research is the identification of compounds that can selectively induce apoptosis (programmed cell death) in cancer cells. Several nicotinic acid-related compounds have been shown to induce apoptosis in various human cancer cell lines, including HL-60 (acute myelomonocytic leukemia), K562 (chronic myelogenous leukemia), and HeLa (cervical carcinoma) cells. nih.gov Notably, some of these compounds did not induce apoptosis in normal human lymphocytes, suggesting a degree of cancer cell selectivity. nih.gov

The pro-apoptotic potential of this compound could be assessed using a variety of in vitro assays. Flow cytometry analysis with Annexin V and propidium (B1200493) iodide staining is a common method to quantify apoptotic and necrotic cells. dovepress.com Furthermore, the activation of caspases, which are key executioner proteins in the apoptotic cascade, can be measured. For instance, studies have shown that the apoptosis induced by some nicotinic acid-related compounds is dependent on a wide spectrum of caspases. nih.gov

Protein-Ligand Interaction Mapping and Target Deconvolution (In Vitro)

To elucidate the mechanism of action of a bioactive compound, it is crucial to identify its molecular targets within the complex cellular environment. For a novel compound like this compound, a systematic investigation into its protein-ligand interactions is a fundamental step. This process, often referred to as target deconvolution, employs a range of in vitro techniques to map the landscape of proteins that physically bind to the compound. This section will detail two powerful and complementary approaches: affinity chromatography and proteomic techniques for profiling binding partners. These methods allow for the unbiased identification of specific protein targets, providing critical insights into the compound's biological function and potential therapeutic applications.

Affinity Chromatography Approaches for Target Identification

Affinity chromatography is a powerful technique for isolating and purifying a specific molecule or a group of molecules from a complex mixture, based on a highly specific biological interaction such as that between an enzyme and its substrate, or a receptor and its ligand. In the context of target identification for a small molecule like this compound, the compound itself is used as the "bait" to "fish" for its binding partners from a cell or tissue lysate.

The general workflow for this approach involves several key steps:

Immobilization of the Ligand: The first step is to chemically attach this compound to a solid support, or matrix, which is typically a porous material like agarose (B213101) or sepharose beads packed into a column. The compound must be immobilized in a way that its key functional groups remain accessible for protein binding. This is often achieved by introducing a linker arm to the molecule that will not interfere with its binding properties.

Preparation of the Cellular Lysate: A preparation of total cellular proteins is obtained by breaking open cells or tissues of interest. This lysate contains a vast array of proteins, only a small fraction of which are expected to interact with the compound.

Affinity Purification: The cellular lysate is then passed over the affinity column. Proteins that have a specific binding affinity for the immobilized this compound will bind to the matrix, while all other non-binding proteins will wash through the column.

Elution of Bound Proteins: After a series of wash steps to remove any non-specifically bound proteins, the specifically bound proteins are eluted from the column. This is typically achieved by changing the buffer conditions, for example, by altering the pH or ionic strength, or by adding a high concentration of a competing soluble form of the ligand or a different competing molecule.

Identification of Bound Proteins: The eluted proteins are then identified, most commonly using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by mass spectrometry.

A hypothetical affinity chromatography experiment for this compound could yield a set of potential binding partners. The results would be analyzed to identify proteins that are consistently and specifically enriched in the elution fractions compared to control experiments (e.g., using a column without the immobilized compound or eluting with a non-specific agent).

| Protein ID (UniProt) | Protein Name | Elution Specificity Score | Function |

|---|---|---|---|

| P02768 | Albumin | 9.8 | Transporter protein, maintains osmotic pressure |

| P08684 | HSP90 | 8.5 | Molecular chaperone, protein folding |

| Q13131 | MAPK1 | 7.2 | Signal transduction, cell proliferation |

| P35968 | COX-2 | 9.1 | Inflammation, prostaglandin (B15479496) synthesis |

Proteomic Techniques for Profiling Binding Partners

One common strategy in chemical proteomics is the use of "pull-down" assays coupled with quantitative mass spectrometry. This approach is conceptually similar to affinity chromatography but is often performed in a batch format rather than with a column.

The general workflow for a proteomic pull-down experiment is as follows:

Probe Synthesis: A version of the compound of interest, in this case, this compound, is synthesized with a "tag" that allows for its capture. This tag is often biotin (B1667282), which has an extremely high affinity for streptavidin. A linker is typically included between the compound and the tag to minimize steric hindrance.

Incubation with Lysate: The tagged compound (the "probe") is incubated with a cellular lysate. The probe will bind to its protein targets within this complex mixture.

Capture of Probe-Protein Complexes: Streptavidin-coated beads are then added to the lysate. These beads will bind tightly to the biotin tag on the probe, thereby capturing the probe along with any proteins bound to it.

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted, often by denaturing them and breaking the link between the probe and the beads.

Quantitative Mass Spectrometry: The eluted proteins are digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are often employed to compare the proteins pulled down by the probe with those from a control experiment (e.g., using a tagged molecule that is structurally similar but biologically inactive). drugbank.com This allows for the confident identification of specific binding partners.

The data from such an experiment would provide a list of proteins that are significantly enriched in the pull-down with this compound compared to the control.

| Protein ID (UniProt) | Gene Name | Fold Enrichment (Compound vs. Control) | p-value | Potential Role |

|---|---|---|---|---|

| P35968 | PTGS2 | 15.2 | <0.001 | Inflammation |

| P10636 | CYP1A2 | 8.7 | <0.01 | Metabolism |

| P04150 | GNB1 | 5.4 | <0.05 | G-protein signaling |

| P27361 | HMGCR | 12.5 | <0.001 | Cholesterol synthesis |

By combining affinity-based methods with advanced proteomic technologies, a comprehensive profile of the protein binding partners of this compound can be generated. This information is invaluable for formulating hypotheses about its mechanism of action and for guiding further functional studies.

Structure Activity Relationship Sar Methodologies for 6 2,5 Dimethylphenyl Nicotinic Acid and Its Analogs

Systematic Modification Strategies for the 2,5-Dimethylphenyl Moiety

Exploration of Substituent Effects on the Aromatic Ring (Electronic, Steric, and Lipophilic)

The electronic, steric, and lipophilic properties of substituents on the phenyl ring are key determinants of a compound's activity. The introduction of various functional groups can modulate these properties, leading to enhanced or diminished biological effects.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electron density of the aromatic ring, influencing its interaction with the target protein. For instance, the introduction of electron-withdrawing groups like nitro (-NO2) or cyano (-CN) can decrease the electron density of the phenyl ring, potentially affecting pi-pi stacking interactions or hydrogen bond accepting capabilities. Conversely, electron-donating groups such as methoxy (B1213986) (-OCH3) or amino (-NH2) can increase electron density, which may be favorable for certain interactions. Quantitative structure-activity relationship (QSAR) studies often utilize Hammett constants (σ) to correlate the electronic effects of substituents with biological activity. nih.gov

Steric Effects: The size and shape of substituents on the phenyl ring can have a profound impact on the molecule's ability to fit into a binding pocket. Bulky substituents can cause steric hindrance, preventing optimal binding. Conversely, smaller substituents may not provide sufficient contact with the receptor. Steric parameters, such as Taft's steric parameter (Es) or molar refractivity (MR), are often used in QSAR models to quantify these effects. For example, replacing a methyl group with a larger tert-butyl group would significantly increase steric bulk, which could either be beneficial or detrimental depending on the topology of the binding site.

Interactive Data Table: Hypothetical Substituent Effects on the Phenyl Ring of 6-Phenylnicotinic Acid Analogs

| Substituent (R) at para-position | Electronic Effect (σp) | Steric Effect (Es) | Lipophilic Effect (logP) | Hypothetical Activity (IC50, nM) |

| -H | 0.00 | 1.24 | 2.13 | 150 |

| -CH3 | -0.17 | 0.00 | 2.62 | 120 |

| -Cl | 0.23 | 0.27 | 2.84 | 100 |

| -NO2 | 0.78 | -0.47 | 1.85 | 250 |

| -OCH3 | -0.27 | 0.69 | 2.11 | 135 |

| -CF3 | 0.54 | -1.16 | 2.83 | 200 |

This table presents hypothetical data for illustrative purposes and is not based on experimental results for 6-(2,5-Dimethylphenyl)nicotinic acid.

Positional Isomerism of Aromatic Substituents

The specific placement of substituents on the phenyl ring is a critical factor in determining biological activity. Even with the same substituents, different positional isomers can exhibit vastly different potencies and selectivities. For this compound, moving the methyl groups to other positions, such as 2,3-, 2,4-, 2,6-, 3,4-, or 3,5-dimethyl, can significantly alter the molecule's three-dimensional shape and its interactions with a binding site.

Derivatization of the Carboxylic Acid Functional Group

Esterification and Amidation for Modulating Polarity and Molecular Interactions

Converting the carboxylic acid to an ester or an amide is a straightforward method to modulate polarity and molecular interactions.

Esterification: Esterification replaces the acidic proton with an alkyl or aryl group, thereby increasing lipophilicity and reducing the negative charge at physiological pH. This can lead to improved cell permeability and oral bioavailability. The size and nature of the ester group can be varied to fine-tune these properties. For example, a simple methyl or ethyl ester might be readily hydrolyzed in vivo to release the active carboxylic acid (prodrug approach), while a bulkier ester could provide a different interaction profile with the target.

Amidation: Amidation involves replacing the hydroxyl group of the carboxylic acid with an amine. Amides are generally more stable to hydrolysis than esters and can act as both hydrogen bond donors and acceptors. This can lead to different and potentially stronger interactions with the target protein compared to the carboxylic acid. The substituents on the amide nitrogen can be varied to explore different steric and electronic effects.

Interactive Data Table: Hypothetical Effects of Carboxylic Acid Derivatization

| Derivative | Polarity | H-Bonding | Potential Effect on Permeability |

| Carboxylic Acid | High | Donor/Acceptor | Low |

| Methyl Ester | Low | Acceptor | High |

| Ethylamide | Moderate | Donor/Acceptor | Moderate |

| Morpholino-amide | Moderate-High | Acceptor | Moderate |

This table presents hypothetical data for illustrative purposes.

Isoelectronic Replacements for Carboxylic Acid

Bioisosteric replacement of the carboxylic acid with other acidic functional groups is a widely used strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties while maintaining or improving biological activity. drughunter.comnih.gov The goal is to mimic the size, shape, and electronic properties of the carboxylic acid. drughunter.com

Common carboxylic acid bioisosteres include:

Tetrazoles: 5-Substituted 1H-tetrazoles are one of the most common carboxylic acid bioisosteres. drughunter.com They have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. drughunter.com Tetrazoles are generally more lipophilic than carboxylic acids, which can improve membrane permeability. drughunter.com

Hydroxamic acids: These functional groups can also mimic the acidic and hydrogen-bonding properties of carboxylic acids.

Acylsulfonamides: These groups are also acidic and can form similar interactions as carboxylic acids. They often lead to increased lipophilicity and metabolic stability. drughunter.com

Hydroxyisoxazoles: The 3-hydroxyisoxazole moiety is a planar, acidic group that can serve as a carboxylic acid surrogate. nih.gov

Modifications to the Pyridine (B92270) Core

The pyridine ring is another essential component of the pharmacophore, likely involved in key interactions with the biological target. Modifications to this ring system can have a significant impact on activity.

The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, and its position is critical for proper orientation within the binding site. Altering the electronics of the pyridine ring by introducing substituents can modulate the basicity of the nitrogen atom and influence its ability to form hydrogen bonds. For instance, introducing electron-withdrawing groups onto the pyridine ring can decrease the basicity of the nitrogen, which may be desirable in some cases to reduce off-target effects or improve selectivity.

Furthermore, the substitution pattern on the pyridine ring can be altered. While the parent compound is a nicotinic acid derivative (3-carboxy pyridine), analogs based on isonicotinic acid (4-carboxy pyridine) or picolinic acid (2-carboxy pyridine) could be synthesized to explore the importance of the relative orientation of the carboxylic acid and the 6-aryl group. The biosynthesis of pyridine rings in nature is a complex process, and synthetic chemistry allows for the creation of a wide array of analogs with different substitution patterns. nih.govwikipedia.org

Ring Substitutions at Other Positions (e.g., 2, 3, 4, 5-positions)

The nicotinic acid scaffold, a pyridine ring with a carboxylic acid at the 3-position, offers several positions (2, 4, 5, and 6) for substitution. While the parent compound of interest features a 2,5-dimethylphenyl group at the 6-position, modifications at the other positions on the pyridine ring are a key strategy in SAR studies to fine-tune biological activity.

Detailed research into various 6-arylnicotinic acid derivatives has revealed important trends:

2-Position Substitution: Introducing substituents at the 2-position of the nicotinic acid ring can significantly impact activity. For instance, in a series of 2-substituted thionicotinic acid analogs, the nature of the substituent was found to be critical for vasorelaxant and antioxidant properties. mdpi.com A study on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based compounds highlighted how substitutions influence the compound's conformation and antibacterial activity. nih.govmdpi.com

4-Position Substitution: The 4-position is another critical site for modification. The preparation of various 4-substituted nicotinic acids and their corresponding amides, with substituents like methoxy, amino, and various thio-groups, has been undertaken to explore their potential as enzyme inhibitors. rsc.org Such substitutions can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets.

5-Position Substitution: Substitution at the 5-position can also modulate activity. For example, the introduction of a nitro group (NO2) at the 5-position of 2-methyl-6-phenylnicotinic acid derivatives was a key feature in a study exploring their synthesis and biological evaluation. mdpi.com

Combined Substitutions: Often, the most significant gains in potency or selectivity come from combining substitutions at multiple positions. Research on metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists involved extensive exploration of substitutions on both the pyridine and the attached phenyl rings of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a compound structurally related to the 6-arylnicotinic acid class. nih.govnih.gov

The following table summarizes the impact of substitutions at various positions on the pyridine ring of nicotinic acid analogs, based on findings from different research endeavors.

| Position | Substituent Type | Observed Effect | Reference Compound Class |

| 2 | Methyl, Adamantylthio | Influences conformation and vasorelaxant activity. | 2-Substituted Nicotinic Acids |

| 4 | Methoxy, Amino, Thio-groups | Modulates potential as enzyme inhibitors. | 4-Substituted Nicotinic Acids |

| 5 | Nitro | Key for certain biological activities in phenylnicotinic acid derivatives. | 5-Nitro-6-phenylnicotinic Acids |

Bioisosteric Replacements of the Pyridine Nitrogen

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a powerful tool in drug design. In the context of this compound, replacing the pyridine nitrogen atom is a key approach to explore new chemical space, alter metabolic stability, and modify the compound's electronic profile while potentially retaining or improving biological activity. estranky.sk

Nitrogen Position Isomers: Moving the nitrogen atom to other positions within the six-membered ring results in different diazine heterocycles like pyridazine, pyrimidine, and pyrazine. wikipedia.org Each isomer possesses a unique electronic distribution and vector for substituent display, which can drastically alter target binding and pharmacology.

Pyridine N-oxide: Oxidation of the pyridine nitrogen to a pyridine N-oxide is a classic bioisosteric replacement. This modification alters the electronic nature of the ring, can improve solubility, and may change the metabolic profile of the compound. Recently, 2-difluoromethylpyridine has been proposed as a novel bioisosteric replacement for pyridine-N-oxide, demonstrating enhanced activity in certain contexts. rsc.org

The following table illustrates potential bioisosteric replacements for the pyridine nitrogen in the nicotinic acid scaffold.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

| Pyridine Nitrogen | Pyridazine, Pyrimidine, Pyrazine Nitrogen(s) | Alters the position of the hydrogen bond acceptor and dipole moment. | Modified target binding affinity and selectivity. |

| Pyridine Nitrogen | Pyridine N-oxide | Increases polarity and alters electronic distribution. | Improved solubility, altered metabolic fate. |

| Pyridine Nitrogen | 2-Difluoromethylpyridine group | Mimics the electronic properties of pyridine N-oxide. | Enhanced biological activity and metabolic stability. rsc.org |

Scaffold Hopping and Lead Optimization Principles Applied to Nicotinic Acid Derivatives

Scaffold hopping is a medicinal chemistry strategy that aims to identify structurally novel compounds by modifying the central core of a known active molecule while preserving its essential pharmacophoric features. nih.govbhsai.org This approach is crucial for developing new intellectual property, improving pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and overcoming liabilities of an existing chemical series. danaher.compatsnap.com

For a lead compound like this compound, scaffold hopping could involve replacing the nicotinic acid core with other heterocyclic or even non-aromatic systems that can spatially arrange the key binding groups—the carboxylic acid and the 2,5-dimethylphenyl moiety—in a similar orientation. namiki-s.co.jpuchicago.edu

Lead optimization is the iterative process of refining a hit compound's structure to improve its drug-like properties, including potency, selectivity, and ADMET profile. danaher.comnih.gov Key optimization strategies applicable to nicotinic acid derivatives include:

Structure-Activity Relationship (SAR) Guided Modification: As detailed in section 6.3.1, systematically altering substituents on both the pyridine and phenyl rings helps to build a detailed understanding of the SAR, guiding further design. nih.gov

Physicochemical Property Tuning: Modifications are made to adjust properties like lipophilicity (logP), solubility, and metabolic stability. For example, introducing polar groups can increase solubility, while blocking sites of metabolism can improve a compound's half-life. researchgate.net

Bioisosteric Replacement: As discussed in 6.3.2, replacing functional groups (like the carboxylic acid or the pyridine nitrogen) with bioisosteres can enhance efficacy and improve pharmacokinetic properties. patsnap.com For example, a tetrazole ring is a common and often successful bioisostere for a carboxylic acid group.

The process is cyclical: new analogs are designed (often with computational modeling), synthesized, and then tested. patsnap.com The results of these tests feed back into the design of the next round of compounds, progressively leading to a candidate with an optimal profile. nih.gov

Design of Compound Libraries for SAR Exploration

To efficiently explore the SAR of a compound like this compound, medicinal chemists often design and synthesize compound libraries—large collections of related but structurally distinct molecules. acs.org This allows for the rapid testing of many structural hypotheses simultaneously.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are high-throughput methods used to generate large libraries of compounds. nih.gov

Parallel Synthesis: This involves conducting multiple, separate reactions in parallel, often on a small scale in microtiter plates. acs.org For nicotinic acid derivatives, a common scaffold (e.g., 6-chloronicotinic acid) could be reacted with a diverse set of boronic acids (for the phenyl group) or amines in parallel to quickly generate a library of analogs. enamine.net This approach allows for the creation of many individual, purified compounds for screening. enamine.net

Combinatorial Chemistry: This technique, particularly the "split-and-pool" method, allows for the creation of enormous libraries of compounds, though often as mixtures. uniroma1.it While powerful for discovering initial hits, deconvolution of the active components from mixtures can be complex.

These approaches are particularly effective for SAR exploration around a known scaffold. For example, a library could be designed to systematically vary the substituents on the phenyl ring of 6-phenylnicotinic acid to determine the optimal substitution pattern for activity.

Diversity-Oriented Synthesis for Structural Variation

Diversity-oriented synthesis (DOS) is a strategy that aims to create libraries of compounds with a high degree of structural diversity, often generating multiple different scaffolds from a common starting material. acs.orgacs.org Unlike the focused libraries typically produced by parallel synthesis, DOS libraries are designed to explore a wider range of chemical space, which can be crucial for discovering entirely new scaffolds through scaffold hopping. nih.gov

For nicotinic acid derivatives, a DOS approach might start with a simple pyridine-based precursor and, through a series of branching reaction pathways, generate a collection of molecules with varied ring systems, stereochemistry, and functional group arrays. acs.orgfigshare.com This method is less about optimizing a known scaffold and more about discovering novel ones with desirable biological activities. researchgate.net

The following table contrasts the library design strategies.

| Strategy | Primary Goal | Library Characteristics | Application to Nicotinic Acid Analogs |

| Parallel Synthesis | Rapid SAR exploration around a known scaffold. | Focused; structurally similar compounds. High-throughput generation of individual compounds. | Systematically varying substituents on the 6-phenyl ring or at other positions of the nicotinic acid core. |

| Combinatorial Chemistry | Generation of very large libraries for hit finding. | Highly diverse but often generated as mixtures. | Creating a massive set of nicotinic acid derivatives to screen for initial activity against a new target. |

| Diversity-Oriented Synthesis | Discovery of novel scaffolds. | High structural diversity, multiple core skeletons. | Generating a wide range of heterocyclic structures, some of which may mimic the pharmacophore of this compound but with entirely new cores. |

Derivatization Strategies and Analogue Libraries Based on the 6 2,5 Dimethylphenyl Nicotinic Acid Scaffold

Synthesis of Prodrug Forms and Bioconjugates for Specific Research Applications

The carboxylic acid moiety of the 6-(2,5-dimethylphenyl)nicotinic acid scaffold is a prime target for prodrug and bioconjugate synthesis. These strategies aim to modify the parent molecule's properties to enhance delivery, target specific tissues, or achieve controlled release.

Prodrug Strategies: A common approach involves the esterification or amidation of the carboxylic acid group. Amino acid prodrugs, for instance, can be synthesized to improve solubility or to target specific amino acid transporters. nih.gov Research on other therapeutic agents has demonstrated the synthesis of small libraries of amino acid ester prodrugs to investigate their stability and release characteristics. nih.gov For the this compound scaffold, this would involve coupling various amino acids to the nicotinic acid's carboxyl group.

Bioconjugation for Targeted Delivery: Bioconjugation links the molecule to a larger biological entity, such as a peptide or a bile acid, to direct it to a specific site of action. A notable strategy for nicotinic acid (niacin) involves its conjugation to the bile acid chenodeoxycholic acid (CDCA) via a lysine (B10760008) linker. nih.gov This creates a prodrug designed to be recognized by the apical sodium-dependent bile acid transporter (ASBT), which is highly expressed in the terminal ileum. nih.gov This approach facilitates targeted absorption and has the potential for prolonged drug release through enterohepatic circulation. nih.gov This same principle can be applied to the this compound scaffold, where the carboxylic acid is activated and coupled to a bile acid-linker construct.

The chemical modification of proteins and peptides primarily targets amine, carboxyl, and thiol groups. researchgate.net Bioconjugation technologies often involve converting amine groups to hydrazine (B178648) (HyNic) groups and carbonyl groups (like aldehydes) to 4-formylbenzoate (B8722198) (4FB) groups, which then react to form a stable conjugate bond. abacusdx.com This allows for the precise linking of molecules like this compound to proteins or other biomolecules for research purposes. abacusdx.com

Table 1: Potential Prodrug and Bioconjugate Moieties for the this compound Scaffold

| Conjugation Moiety | Purpose | Example Strategy |

|---|---|---|

| Amino Acids (e.g., Lysine, Glycine) | Enhance solubility, target transporters | Ester or amide linkage to the carboxylic acid nih.gov |